5-Fluoro-2-oxoindoline-7-carbaldehyde
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Overview
Description
5-Fluoro-2-oxoindoline-7-carbaldehyde is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-oxoindoline-7-carbaldehyde typically involves the introduction of a fluorine atom into the indole ring system. One common method involves the reaction of 5-fluoroindole with an appropriate oxidizing agent to introduce the oxo group at the 2-position. The carbaldehyde group at the 7-position can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-oxoindoline-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Fluoro-2-oxoindoline-7-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in the development of new drugs.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-oxoindoline-7-carbaldehyde involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of glycosidic bonds and thereby reducing the impact of carbohydrates on blood glucose levels . Molecular docking studies have shown that the compound fits well into the enzyme’s active site, forming stable interactions that inhibit its activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-oxoindoline-3-carbaldehyde
- 5-Fluoro-2-oxoindole
- 2-Oxoindoline-5-carbaldehyde
Uniqueness
5-Fluoro-2-oxoindoline-7-carbaldehyde is unique due to the specific positioning of the fluorine and carbaldehyde groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C9H6FNO2 |
---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
5-fluoro-2-oxo-1,3-dihydroindole-7-carbaldehyde |
InChI |
InChI=1S/C9H6FNO2/c10-7-1-5-3-8(13)11-9(5)6(2-7)4-12/h1-2,4H,3H2,(H,11,13) |
InChI Key |
SMDSRDHRCYZIRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)C=O)NC1=O |
Origin of Product |
United States |
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